molecular formula C15H17N3O3S B2656689 N-(furan-3-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide CAS No. 1797650-09-9

N-(furan-3-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide

Cat. No.: B2656689
CAS No.: 1797650-09-9
M. Wt: 319.38
InChI Key: WHTWPRLUGGCBKC-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide is a heterocyclic compound featuring a 2-oxoimidazolidine core substituted with a furan-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl moiety. The imidazolidinone ring provides hydrogen-bonding capacity, while the furan (oxygen-containing) and thiophene (sulfur-containing) substituents contribute to its electronic and steric properties.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-2-oxo-N-(2-thiophen-2-ylethyl)imidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-14-16-5-7-18(14)15(20)17(10-12-4-8-21-11-12)6-3-13-2-1-9-22-13/h1-2,4,8-9,11H,3,5-7,10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTWPRLUGGCBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-3-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N2O3S
  • Molecular Weight : 278.33 g/mol

Structural Characteristics

The compound features a furan ring and a thiophene moiety, which are known to contribute to various biological activities. The imidazolidine structure enhances its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazolidine have shown selective cytotoxicity against various cancer cell lines. A study highlighted that substituents on the imidazolidine ring can alter the compound's efficacy against tumorigenic cells, suggesting that this compound may also possess similar properties.

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMDA-MB-23115.0
Compound BSK-Hep-110.5
This compoundTBDTBD

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive bacteria. Research on related compounds indicates that modifications in the thiophene and furan rings can enhance antimicrobial efficacy.

Case Study: Antimicrobial Testing

A series of tests conducted on similar compounds demonstrated effective inhibition of bacterial growth at varying concentrations. The findings suggest that our compound may exhibit comparable antimicrobial activity.

Enzyme Inhibition

Preliminary data suggest that this compound could inhibit specific enzymes involved in cancer progression and inflammation.

Table 2: Enzyme Inhibition Profiles of Similar Compounds

CompoundTarget EnzymeIC50 (µM)
Compound XCOX-20.5
Compound YLck0.004
This compoundTBDTBD

Comparison with Similar Compounds

Thiophene-Containing Antibacterial Quinolones ()

Foroumadi et al. synthesized quinolone derivatives with thiophen-2-yl substituents, such as N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones and N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]quinolones. These compounds exhibited enhanced antibacterial activity compared to unsubstituted analogs, with MIC values as low as 0.25 µg/mL against Staphylococcus aureus.

  • Key Differences: The target compound lacks the quinolone core and bromo/methylthio substitutions on thiophene, which are critical for antibacterial activity in Foroumadi’s work. The imidazolidinone core may reduce metabolic instability compared to the hydrazine-linked structures in .

Furan Carboxamides ()

Compounds like 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (97c) and acyl azide derivatives (e.g., 59a) share the furan-3-carboxamide motif. These were synthesized via hydrazine coupling and azide formation.

  • Key Differences: The target compound replaces the hydrazine/azide group with an imidazolidinone ring, likely improving stability. The dual substitution (furan + thiophene) may enhance lipophilicity compared to simpler furan carboxamides.

Thiophene/Furan-Substituted Opioid Analogs ()

Fentanyl derivatives like N-(1-phenethylpiperidin-4-yl)-N-phenylfuran-2-carboxamide (Furanyl fentanyl) and beta-hydroxythiofentanyl incorporate thiophene or furan groups to modulate opioid receptor binding.

  • Key Differences: The target compound lacks the piperidine/phenethyl pharmacophore critical for opioid activity. The imidazolidinone core may direct interactions toward non-opioid targets (e.g., enzymes or transporters).

Structural and Pharmacological Data Comparison

Compound Core Structure Substituents Biological Activity Key References
Target Compound 2-Oxoimidazolidine Furan-3-ylmethyl + Thiophen-2-yl ethyl Unknown (hypothetical enzyme inhibition)
Foroumadi’s Quinolones (e.g., 5-bromo-Th) Quinolone 5-Bromo-thiophen-2-yl + Piperazinyl Antibacterial (MIC: 0.25 µg/mL)
Furan Carboxamide 97c Furan-3-carboxamide Hydrazinyl-2-oxoethyl Synthetic intermediate
Furanyl Fentanyl Piperidine/Phenethyl Furan-2-carboxamide Opioid agonist (µ-receptor)

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